molecular formula C19H17BrCl2N2 B2526083 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 475631-93-7

1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No.: B2526083
CAS No.: 475631-93-7
M. Wt: 424.16
InChI Key: QETTVCCODYBQRY-UHFFFAOYSA-M
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Description

1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H17BrCl2N2 and its molecular weight is 424.16. The purity is usually 95%.
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Scientific Research Applications

Recyclable Copper Catalyst Systems

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have been explored. These reactions involve aromatic, heterocyclic, and aliphatic amines, including imidazoles, as coupling partners with aryl halides employing copper-mediated systems. Such protocols emphasize the importance of catalyst optimization and the potential for commercial exploitation in organic synthesis (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, & S. Bhargava, 2013).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been systematically studied. These compounds demonstrate significant insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities, among other pharmacological effects. This research underscores the role of imidazole derivatives in synthesizing compounds with diverse biological activities (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, similar in structure to the compound , is crucial in medicinal chemistry due to its diverse bioactive molecules and therapeutic applications. Research highlights the importance of structure-activity relationships (SAR) in developing novel compounds with enhanced pharmacokinetic profiles and efficiency (Amanda Garrido, Gonzalo Vera, Pierre‐Olivier Delaye, & C. Enguehard-Gueiffier, 2021).

Pharmacophore Design of p38α MAP Kinase Inhibitors

Investigations into synthetic compounds with a tri- and tetra-substituted imidazole scaffold reveal their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This research focuses on the design, synthesis, and activity studies of such inhibitors, demonstrating the versatility of imidazole scaffolds in drug discovery (T. Scior, D. Domeyer, K. Cuanalo-Contreras, & S. Laufer, 2011).

Organophosphorus Azoles

The stereochemical structure of functionalized organophosphorus azoles, including imidazoles, has been extensively studied using multinuclear NMR spectroscopy and quantum chemistry. This research provides valuable insights into the structural characteristics and potential applications of organophosphorus azoles in various chemical and biological contexts (L. Larina, 2023).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N2.BrH/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23;/h1-3,5-6,8-9,11,13H,4,7,10,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETTVCCODYBQRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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